Hexanethioamide

Description

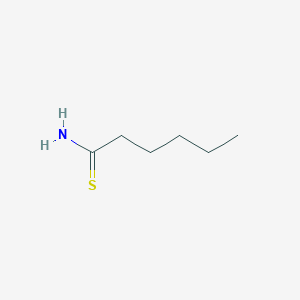

Structure

3D Structure

Properties

IUPAC Name |

hexanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDELOLXCTBXEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559409 | |

| Record name | Hexanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16525-31-8 | |

| Record name | Hexanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Hexanethioamide

Introduction

Hexanethioamide, a sulfur analog of hexanamide, represents a class of organosulfur compounds known as thioamides. The replacement of the carbonyl oxygen with a sulfur atom imparts unique physicochemical properties, including altered reactivity, hydrogen bonding capabilities, and metal affinity compared to its amide counterpart.[1] While not as extensively documented as simpler amides, hexanethioamide serves as an important structural motif and a versatile intermediate in synthetic organic chemistry.[2]

This technical guide provides a comprehensive overview of the fundamental properties of hexanethioamide, designed for researchers, scientists, and professionals in drug development. The document delves into its chemical and physical characteristics, spectroscopic signature, synthesis protocols, and key reactivity patterns, offering a foundational understanding for its application in further research.

Chemical Identity and Physical Properties

Hexanethioamide is the thioamide derivative of hexanoic acid. Its structure consists of a six-carbon linear alkyl chain attached to a primary thioamide functional group (-CSNH₂).

Molecular Structure

-

Molecular Formula: C₆H₁₃NS[3]

-

IUPAC Name: Hexanethioamide[3]

-

SMILES: CCCCCC(=S)N[3]

-

InChI Key: SDELOLXCTBXEAW-UHFFFAOYSA-N[3]

Physicochemical Data

Due to the limited availability of experimental data for hexanethioamide, many of its properties are predicted based on computational models or inferred from structurally similar compounds. The following table summarizes its key physical and chemical properties, drawing comparisons with its common oxygen analog, hexanamide.

| Property | Hexanethioamide | Hexanamide (for comparison) | Source |

| Molecular Weight | 131.24 g/mol | 115.18 g/mol | [4][5] |

| Monoisotopic Mass | 131.07687 Da | 115.09971 Da | [3][5] |

| Predicted XlogP | 1.7 | 1.3 | [3][5] |

| Appearance | Likely a solid at room temperature | Colorless crystals | [5] |

| Solubility | Expected to have low water solubility but good solubility in organic solvents. | Soluble in water and organic solvents. | |

| Hydrogen Bond Donors | 2 (from -NH₂) | 2 (from -NH₂) | [3][5] |

| Hydrogen Bond Acceptors | 1 (from C=S) | 1 (from C=O) | [3][5] |

The presence of the larger, more polarizable sulfur atom in hexanethioamide generally leads to a higher molecular weight and potentially a higher boiling point compared to hexanamide, although intermolecular hydrogen bonding may be weaker.[1]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of hexanethioamide. The following sections outline the expected spectral features based on the general characteristics of primary thioamides.

Infrared (IR) Spectroscopy

The IR spectrum of hexanethioamide is distinguished by the vibrational modes of the thioamide group. The C=S bond, being weaker than a C=O bond, absorbs at a lower frequency.

-

N-H Stretching: Two bands are expected in the region of 3300-3100 cm⁻¹ , corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂).

-

C-H Stretching: Strong absorptions between 2960-2850 cm⁻¹ are characteristic of the alkyl chain.[6]

-

Thioamide B Band (Amide II equivalent): A strong band is typically observed between 1650-1620 cm⁻¹ , arising from a mixture of N-H bending and C-N stretching.[1]

-

C=S Stretching (Thioamide G Band): The C=S stretching vibration is often coupled with other vibrations and can be found in the fingerprint region, typically between 850-600 cm⁻¹ . This band is a key diagnostic feature for thioamides.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms.

-

-NH₂ Protons: A broad singlet is expected for the two amine protons, typically downfield, in the range of δ 7.5-9.5 ppm . The chemical shift can vary with concentration and solvent.

-

α-Methylene Protons (-CH₂-CSNH₂): The two protons on the carbon adjacent to the thioamide group are expected to appear as a triplet around δ 2.5-3.0 ppm .

-

Alkyl Chain Protons (-CH₂-): Multiple multiplets are expected in the δ 1.2-1.7 ppm region for the methylene groups of the hexyl chain.

-

Terminal Methyl Protons (-CH₃): A triplet around δ 0.9 ppm is characteristic of the terminal methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly useful for identifying the thiocarbonyl carbon.

-

Thiocarbonyl Carbon (C=S): The most downfield signal, typically in the range of δ 200-210 ppm , is characteristic of the C=S carbon, which is significantly deshielded compared to an amide carbonyl (δ 170-180 ppm).[7]

-

α-Carbon (-CH₂-CSNH₂): The carbon adjacent to the thioamide group is expected around δ 40-50 ppm .

-

Alkyl Chain Carbons: Signals for the remaining carbons of the hexyl chain will appear upfield, typically between δ 20-35 ppm .

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak ([M]⁺) at m/z = 131. The fragmentation pattern would likely involve cleavage of the alkyl chain. Key fragments could include the loss of alkyl radicals. Due to the presence of a sulfur atom, the [M+2]⁺ peak will be more prominent (approx. 4.4% of the M⁺ peak) than in compounds containing only C, H, N, and O, which is a useful diagnostic feature.

Synthesis of Hexanethioamide

The most common and direct method for synthesizing thioamides is the thionation of the corresponding amide.[8] This involves reacting hexanamide with a thionating agent, such as Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).

Thionation using Lawesson's Reagent

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] is a mild and effective reagent for this transformation, often providing cleaner reactions and higher yields than P₄S₁₀.[8]

Reaction Scheme:

Sources

- 1. scispace.com [scispace.com]

- 2. rsc.org [rsc.org]

- 3. PubChemLite - Hexanethioamide (C6H13NS) [pubchemlite.lcsb.uni.lu]

- 4. hexanethioamide [chemicalbook.com]

- 5. Hexanamide | C6H13NO | CID 12332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. infrared spectrum of hexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. 1-Hexanethiol | C6H14S | CID 8106 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of Hexanethioamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Hexanethioamide, a primary aliphatic thioamide, represents a fascinating yet underexplored molecule at the intersection of organic synthesis and medicinal chemistry. As a bioisostere of the corresponding amide, hexanamide, the substitution of oxygen with sulfur imparts unique physicochemical properties that are of significant interest in the design of novel therapeutics and functional materials. This guide provides a comprehensive technical overview of the chemical structure, bonding, and predicted spectroscopic properties of hexanethioamide. While experimental data for this specific molecule is not extensively available in public databases, this document leverages established principles of thioamide chemistry to offer a robust predictive analysis and a proposed experimental framework for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the potential of hexanethioamide and related aliphatic thioamides.

Molecular Structure and Bonding of Hexanethioamide

Hexanethioamide possesses the molecular formula C₆H₁₃NS and a molecular weight of 131.24 g/mol .[1] The core of its chemical identity lies in the thioamide functional group (-CSNH₂), which is attached to a hexyl alkyl chain.

The Thioamide Functional Group: A Unique Amide Isostere

The thioamide group is a planar moiety characterized by significant resonance delocalization, similar to its amide counterpart.[2] This resonance has profound implications for the molecule's structure, reactivity, and intermolecular interactions.

Caption: Resonance delocalization in the thioamide functional group.

This resonance leads to a partial double bond character in the C-N bond and a partial single bond character in the C=S bond. Consequently, rotation around the C-N bond is restricted, a feature with significant implications for the conformational dynamics of molecules incorporating this group.

Predicted Bond Lengths and Angles

Based on crystallographic data of similar primary aliphatic thioamides, the following bond lengths and angles for hexanethioamide can be predicted:

| Bond | Predicted Bond Length (Å) | Bond Angle | Predicted Bond Angle (°) |

| C=S | 1.68 - 1.71 | S-C-N | 123 - 127 |

| C-N | 1.32 - 1.35 | S-C-C | 118 - 122 |

| C-C (α to C=S) | 1.50 - 1.53 | N-C-C | 113 - 117 |

| N-H | ~1.01 | H-N-H | ~119 |

| C-H | ~1.09 | H-N-C | ~120.5 |

These values are estimations based on data from related structures and may vary slightly in the actual molecule.

The planarity of the thioamide group is a key structural feature, with the sulfur, carbon, nitrogen, and the two hydrogen atoms of the amino group, along with the α-carbon of the hexyl chain, all lying in approximately the same plane.

Proposed Synthesis of Hexanethioamide

A reliable and straightforward method for the synthesis of primary thioamides is the thionation of the corresponding primary amide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[3][4]

Caption: Proposed workflow for the synthesis of hexanethioamide.

Detailed Experimental Protocol (Proposed)

Materials:

-

Hexanamide

-

Lawesson's Reagent (0.5 equivalents)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane/ethyl acetate solvent system for chromatography

Procedure:

-

To a solution of hexanamide (1.0 eq) in anhydrous toluene (10 mL per gram of amide) is added Lawesson's reagent (0.5 eq).

-

The reaction mixture is heated to reflux (approximately 110 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure hexanethioamide.

Self-Validation: The identity and purity of the synthesized hexanethioamide should be confirmed by spectroscopic methods as detailed in the following section. The melting point of the purified product should also be determined and recorded.

Predicted Spectroscopic Data for Hexanethioamide

The following spectroscopic data are predicted for hexanethioamide based on the analysis of related aliphatic thioamides.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 | br s | 2H | -CSNH₂ |

| ~2.5 - 2.8 | t | 2H | -CH₂-CSNH₂ |

| ~1.6 - 1.8 | quint | 2H | -CH₂-CH₂-CSNH₂ |

| ~1.2 - 1.4 | m | 4H | -CH₂-CH₂-CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₃ |

Solvent: CDCl₃. The chemical shift of the -CSNH₂ protons can be highly variable and dependent on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~200 - 210 | C=S |

| ~40 - 45 | -CH₂-CSNH₂ |

| ~31 - 33 | -CH₂- (γ to C=S) |

| ~28 - 30 | -CH₂- (β to C=S) |

| ~22 - 24 | -CH₂-CH₃ |

| ~13 - 15 | -CH₃ |

Solvent: CDCl₃.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Medium | N-H stretching (asymmetric & symmetric) |

| ~2960 - 2850 | Strong | C-H stretching (aliphatic) |

| ~1620 - 1580 | Strong | N-H bending (scissoring) |

| ~1470 - 1430 | Medium | C-N stretching |

| ~1300 - 1100 | Medium | C-C stretching |

| ~800 - 600 | Medium | C=S stretching |

Mass Spectrometry (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 131

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Loss of the butyl radical (•C₄H₉) to yield a fragment at m/z = 74.

-

McLafferty rearrangement: For primary amides, this is a characteristic fragmentation.[5] In the case of hexanethioamide, this would involve the transfer of a gamma-hydrogen to the sulfur atom with subsequent cleavage of the alpha-beta carbon-carbon bond, potentially leading to a fragment at m/z = 59.

-

Loss of •NH₂: A fragment at m/z = 115.

-

Cleavage of the alkyl chain at various points, leading to a series of peaks separated by 14 Da (CH₂).

-

Potential Applications in Drug Discovery and Development

While specific biological activity for hexanethioamide has not been reported, the thioamide functional group is a well-established pharmacophore and bioisostere in medicinal chemistry.[6][7]

-

Improved Metabolic Stability: The thioamide bond is generally more resistant to enzymatic hydrolysis than the corresponding amide bond, which can lead to improved pharmacokinetic profiles of drug candidates.[2]

-

Enhanced Target Affinity: The different electronic and hydrogen bonding properties of the thioamide group compared to the amide group can lead to altered and potentially enhanced binding to biological targets.[8] Thioamides are considered stronger hydrogen bond donors and weaker hydrogen bond acceptors than amides.

-

Antimicrobial and Anticancer Activity: A wide range of thioamide-containing compounds have demonstrated significant antimicrobial and anticancer activities.[7] The incorporation of the thioamide moiety into a lipophilic hexyl chain could facilitate membrane permeability, a desirable property for certain drug classes.

-

H₂S Donor Properties: Some thioamides can act as slow-release donors of hydrogen sulfide (H₂S), a signaling molecule with various physiological roles.[6] This property is being explored for the development of gastro-sparing non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutics.

Safety and Handling

As no specific safety data sheet for hexanethioamide is available, precautions should be taken based on the properties of related compounds such as hexanamide and primary aliphatic thioamides.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: Assumed to be harmful if swallowed or inhaled. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Hexanethioamide, while not extensively studied, represents a molecule of significant interest due to the unique properties of the thioamide functional group. This guide has provided a comprehensive overview of its predicted chemical structure, bonding, and spectroscopic properties, along with a proposed synthetic route. The potential for thioamides in drug discovery is vast, and it is hoped that this technical guide will serve as a foundational resource for researchers inspired to explore the chemistry and biological activity of hexanethioamide and other aliphatic thioamides. Further experimental investigation is warranted to validate these predictions and unlock the full potential of this intriguing class of molecules.

References

- Bergman, J., Petterson, B., Hasumbegovic, V., & Svensson, P. H. (2011). Tetraphosphorus decasulfide in pyridine as a thionating agent. The Journal of Organic Chemistry, 76(5), 1546–1553.

-

ChemAxon. (n.d.). NMR Predictor. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14364693, Hexanethioamide. Retrieved January 18, 2026, from [Link].

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 18, 2026, from [Link].

- Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal, 30(9), e202303770.

- Mahanta, N., Szantai-Kis, D. M., Petersson, E. J., & Mitchell, D. A. (2019). Biosynthesis and chemical applications of thioamides. ACS Chemical Biology, 14(2), 142–163.

- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.

-

Organic Syntheses. (n.d.). Procedure for the synthesis of thiophenols. Retrieved January 18, 2026, from [Link]

- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2023). NIH Public Access, Author Manuscript.

- Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide.

- Ali, T. E., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-10.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 18, 2026, from [Link]

- Korohoda, M. J., & Biliński, S. (1984). Thioamide and selenoamide bands in IR spectra. Annales Universitatis Mariae Curie-Sklodowska. Sectio D: Medicina, 39, 257–267.

- Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 35(8), 1286-1293.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.

- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6979.

-

ResearchGate. (n.d.). Synthesis of thioamides from aliphatic primary and secondary amines. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved January 18, 2026, from [Link]

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

-

University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved January 18, 2026, from [Link]

- Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2020). Molecules, 25(21), 5192.

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved January 18, 2026, from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved January 18, 2026, from [Link]

- BenchChem. (2025). Application Note: Elucidating the Fragmentation Pattern of 3-Hydroxypropanethioamide using Mass Spectrometry.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 18, 2026, from [Link]

Sources

- 1. PubChemLite - Hexanethioamide (C6H13NS) [pubchemlite.lcsb.uni.lu]

- 2. 2-(4-Methyl-2-pyridinyl)hexanethioamide | C12H18N2S | CID 110183208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PROSPRE [prospre.ca]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Thioamide synthesis by thionation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hexanethioamide (CAS 16525-31-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Hexanethioamide, a simple aliphatic thioamide. While specific literature on this particular compound is sparse, this document leverages established principles of thioamide chemistry to project its properties, synthesis, and reactivity. This approach offers a robust framework for researchers and drug development professionals interested in the potential applications of this and similar molecules. Thioamides are recognized for their unique bioisosteric relationship with amides, offering modulated physicochemical and pharmacological profiles in drug design.[1][2]

Molecular and Physicochemical Profile

Hexanethioamide is the sulfur analog of hexanamide. The substitution of the carbonyl oxygen with a larger, more polarizable sulfur atom significantly influences its electronic structure, hydrogen bonding capabilities, and reactivity.[2]

Structural and Physical Data

| Property | Value (Predicted/Estimated) | Source/Rationale |

| CAS Number | 16525-31-8 | |

| Molecular Formula | C₆H₁₃NS | |

| Molecular Weight | 131.24 g/mol | |

| Appearance | Likely a pale yellow to off-white solid | General property of simple thioamides |

| Melting Point | Estimated 70-90 °C | Higher than the corresponding amide due to increased polarity and intermolecular forces. |

| Boiling Point | > 200 °C (with potential decomposition) | Thioamides often have high boiling points and can decompose at elevated temperatures. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in nonpolar solvents; low solubility in water. | The thioamide group increases polarity compared to the amide, but the hexyl chain limits water solubility.[3] |

| pKa | Estimated 20-22 (N-H proton) | The thioamide N-H is generally more acidic than the corresponding amide N-H. |

Spectroscopic Signature (Predicted)

The spectroscopic data for Hexanethioamide can be predicted based on the well-documented characteristics of the thioamide functional group.[4]

-

¹H NMR: The protons alpha to the thiocarbonyl group are expected to be deshielded compared to the corresponding amide. The N-H protons of a primary thioamide typically appear as a broad singlet significantly downfield, often in the range of 7.5-9.5 ppm.

-

¹³C NMR: The most notable feature is the chemical shift of the thiocarbonyl carbon (C=S), which is expected to be in the range of 195-205 ppm, approximately 30 ppm downfield from the carbonyl carbon of hexanamide.[4]

The IR spectrum of Hexanethioamide will be distinct from its amide analog. Key absorptions are predicted as follows:

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Notes |

| N-H | Stretching | 3300-3100 | Typically two bands for a primary amide/thioamide, often broad. |

| C-H (alkyl) | Stretching | 2960-2850 | Characteristic of the hexyl chain. |

| C=S | Stretching | 1120 ± 20 | This is a key distinguishing feature from the amide C=O stretch at ~1660 cm⁻¹.[4] |

| C-N | Stretching | ~1300 | Often coupled with other vibrations. |

Synthesis of Hexanethioamide

The most common and direct method for the synthesis of thioamides is the thionation of the corresponding amide.[5] Lawesson's reagent is a preferred reagent for this transformation due to its mild reaction conditions and high efficiency.[6]

Synthetic Workflow: Thionation of Hexanamide

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Facile synthesis and properties of thioamide-containing polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Hexanethioamide: Synthesis, Characterization, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core aspects of hexanethioamide. It delves into its fundamental molecular properties, detailed synthetic protocols, and advanced characterization techniques, while also exploring the broader context of thioamides in medicinal chemistry.

Introduction: The Thioamide Moiety as a Versatile Pharmacophore

In the landscape of modern drug design, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. The thioamide group, a bioisostere of the ubiquitous amide bond, has garnered significant attention for its unique physicochemical properties that can impart favorable characteristics to bioactive molecules.[1][2] Replacing the carbonyl oxygen of an amide with a sulfur atom introduces subtle yet impactful changes in electronics, hydrogen bonding capabilities, and metabolic stability.[3]

Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1] This guide focuses on a specific aliphatic thioamide, hexanethioamide, providing a foundational understanding of its molecular characteristics and the practical methodologies for its synthesis and characterization.

Core Molecular Properties of Hexanethioamide

A thorough understanding of the fundamental molecular properties of hexanethioamide is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NS | Inferred from Hexanamide[4] |

| Molecular Weight | 131.24 g/mol | Inferred from Hexanamide[4] |

| Chemical Structure | CH₃(CH₂)₄C(=S)NH₂ |

Synthesis of Hexanethioamide: A Detailed Experimental Protocol

The most common and efficient method for synthesizing thioamides is through the thionation of their corresponding amides.[5] Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used, mild, and effective thionating agent for this transformation.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of hexanethioamide from hexanamide.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the thionation of amides using Lawesson's reagent.[1]

Materials:

-

Hexanamide

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for work-up and chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hexanamide (1.0 equivalent) in anhydrous toluene.

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 to 1.5 equivalents). The exact stoichiometry may require optimization.

-

Thionation Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for a period of 30 minutes to 24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Reaction Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure hexanethioamide.

Spectroscopic Characterization of Hexanethioamide

The conversion of an amide to a thioamide results in predictable changes in its spectroscopic signatures. The following sections detail the expected spectroscopic data for hexanethioamide based on known trends for thioamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the thiocarbonyl group significantly influences the chemical shifts of nearby protons and carbons.

Expected ¹H NMR Data (in CDCl₃):

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(=S)NH₂ | ~7.5 - 9.5 | Broad singlet | 2H |

| -CH₂C(=S)- | ~2.3 - 2.8 | Triplet | 2H |

| -CH₂CH₂C(=S)- | ~1.6 - 1.9 | Multiplet | 2H |

| -CH₃(CH₂)₂- | ~1.2 - 1.5 | Multiplet | 4H |

| -CH₃- | ~0.8 - 1.0 | Triplet | 3H |

Expected ¹³C NMR Data (in CDCl₃):

| Carbon | Expected Chemical Shift (δ, ppm) |

| -C(=S)- | ~195 - 205 |

| -CH₂C(=S)- | ~35 - 45 |

| Alkyl Chain Carbons | ~14 - 32 |

The most notable feature in the ¹³C NMR spectrum is the significant downfield shift of the thiocarbonyl carbon to approximately 195-205 ppm, compared to the carbonyl carbon of hexanamide which appears around 175 ppm.[6]

Infrared (IR) Spectroscopy

The vibrational modes of the thioamide group are complex and often coupled with other vibrations.

Expected Key IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3100 | Medium-Strong | Two bands for the primary amide. |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong | Characteristic of the hexyl chain.[7] |

| "Thioamide B" Band | ~1550 - 1500 | Strong | Primarily C-N stretching coupled with N-H bending. |

| "Thioamide C" Band | ~1300 - 1200 | Strong | Primarily N-H bending coupled with C-N stretching. |

| "Thioamide F" Band | ~700 | Medium | Often attributed to a C=S stretching character.[8] |

It is important to note that a distinct "C=S stretch" is often not observed as a sharp, isolated band, but rather as a contribution to several bands in the fingerprint region.[8]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of hexanethioamide.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): m/z = 131.08

-

Key Fragmentation Patterns: Fragmentation may occur at the C-C bonds of the alkyl chain and could involve the loss of the thioamide group or parts thereof. The specific fragmentation pattern would need to be determined experimentally.

The Role of Thioamides in Drug Development

The incorporation of a thioamide moiety can significantly enhance the therapeutic potential of a drug candidate.

Bioisosterism and Improved Pharmacokinetics

As a bioisostere of the amide bond, the thioamide group can maintain or improve target affinity while offering increased resistance to enzymatic hydrolysis, thereby prolonging the in vivo half-life of a drug.[1][2] The increased lipophilicity of thioamides compared to their amide counterparts can also enhance membrane permeability.[1]

Prodrug Strategies

The biotransformation of thioamides can be harnessed in prodrug design. A notable example is the antitubercular drug ethionamide, which is activated by a mycobacterial monooxygenase.[1]

Signaling Pathways and Therapeutic Targets

Thioamide-containing molecules have been developed as inhibitors for various therapeutic targets. For instance, some have shown inhibitory activity against kinases and histone methyltransferases.[2]

Caption: A representative signaling pathway illustrating the potential inhibitory action of a thioamide-based drug.

Conclusion

Hexanethioamide serves as a fundamental model for understanding the properties and synthetic methodologies of aliphatic thioamides. The unique characteristics imparted by the thioamide functional group make it and its derivatives valuable tools in medicinal chemistry and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the potential of hexanethioamide and related compounds in their scientific endeavors.

References

- Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. The Royal Society of Chemistry.

- Thioamide N–C(S)

- Transformation of Amides to Thioamides Using an Efficient and Novel Thi

- One Pot Microwave-Assisted Synthesis of Alkane Thiols. AWS.

- Infrared spectrum of hexane. Doc Brown's Advanced Organic Chemistry Revision Notes.

- Highly Efficient Synthesis of Thioesters in W

- A Comprehensive Technical Guide to Thioamide Synthesis. Benchchem.

- 1-Hexanethiol. PubChem.

- Thioamide synthesis by thion

- Infrared Spectra of Thioamides and Selenoamides. SciSpace.

- Facile synthesis and properties of thioamide-containing polymers. RSC Publishing.

- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC - NIH.

- 1-Hexanethiol. NIST WebBook.

Sources

- 1. rsc.org [rsc.org]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile synthesis and properties of thioamide-containing polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Thioamide synthesis by thionation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. infrared spectrum of hexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. scispace.com [scispace.com]

A-101-1: A Senior Application Scientist's Guide to the Synthesis of Hexanethioamide from Hexanamide

Abstract: The conversion of amides to their corresponding thioamides is a cornerstone transformation in medicinal chemistry and drug development. Thioamides, as isosteres of amides, possess unique physicochemical properties that can enhance biological activity and metabolic stability.[1] This in-depth technical guide provides a comprehensive overview of the synthesis of hexanethioamide from hexanamide, focusing on the core principles, mechanistic underpinnings, and practical execution of this pivotal reaction. We will delve into the most prevalent and effective thionating reagents, offering detailed, field-proven protocols and a comparative analysis to empower researchers in making informed experimental choices.

The Strategic Importance of the Thioamide Moiety

The substitution of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide introduces subtle yet profound changes in molecular properties.[2][3] These alterations are of significant interest to drug development professionals for several key reasons:

-

Enhanced Biological Activity: The change in electron distribution and hydrogen bonding capabilities of the thioamide group can lead to improved binding affinity with biological targets.[1]

-

Increased Metabolic Stability: Thioamides often exhibit greater resistance to enzymatic hydrolysis compared to their amide counterparts, prolonging their in vivo half-life.[1][4]

-

Versatile Synthetic Intermediates: The thioamide functional group is a versatile handle for further chemical modifications, serving as a precursor to a variety of heterocyclic compounds.[5]

Hexanethioamide, the subject of this guide, serves as a model aliphatic thioamide, the synthesis of which illustrates the fundamental principles applicable to a broad range of substrates.

Core Methodologies: The Thionation of Hexanamide

The most direct and widely employed route for the synthesis of hexanethioamide from hexanamide is through a process known as thionation. This involves the use of a sulfur-transfer or "thionating" reagent. While numerous such reagents exist, this guide will focus on the two most established and reliable options: Lawesson's Reagent and Phosphorus Pentasulfide.

Lawesson's Reagent: The Modern Standard for Mild and Efficient Thionation

Lawesson's Reagent (LR), with the chemical name 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, has become the go-to thionating agent for many applications due to its mild reaction conditions and high yields.[1][6]

The efficacy of Lawesson's Reagent stems from its ability to exist in equilibrium with a highly reactive dithiophosphine ylide monomer in solution.[6][7] This monomer readily undergoes a [2+2] cycloaddition with the carbonyl group of hexanamide, forming a transient, four-membered thiaoxaphosphetane intermediate.[4] The driving force of the reaction is the subsequent retro-[2+2] cycloaddition, which yields the desired hexanethioamide and a highly stable phosphorus-oxygen byproduct.[6][8] This mechanistic pathway is analogous to the well-known Wittig reaction.[6][7]

Caption: Mechanism of amide thionation with Lawesson's Reagent.

This protocol is designed to be a self-validating system, with clear steps and checkpoints.

Materials:

-

Hexanamide

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve hexanamide (1.0 eq) in anhydrous toluene.

-

Reagent Addition: To the stirring solution, add Lawesson's Reagent (0.5 eq) portion-wise. Note: The stoichiometry is based on the dimeric structure of LR, with the understanding that it dissociates into the reactive monomer.

-

Reaction Progression: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford pure hexanethioamide.

Phosphorus Pentasulfide (P₄S₁₀): The Classical and Cost-Effective Approach

Phosphorus pentasulfide is a traditional and highly effective thionating agent.[8] While it often requires higher reaction temperatures and longer reaction times compared to Lawesson's Reagent, it remains a valuable tool, particularly for large-scale syntheses where cost is a consideration.[6]

The mechanism of thionation with P₄S₁₀ is believed to involve the dissociation of the P₄S₁₀ cage structure into a more reactive P₂S₅ monomer, especially at elevated temperatures in a refluxing solvent.[8] This reactive species then interacts with the amide carbonyl to facilitate the oxygen-sulfur exchange. The precise intermediates can be complex, but the overall transformation results in the formation of the thioamide and phosphorus-oxygen byproducts.

Caption: Experimental Workflow for P₄S₁₀ Thionation.

Materials:

-

Hexanamide

-

Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous Pyridine

-

Dichloromethane

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend hexanamide (1.0 eq) and phosphorus pentasulfide (0.4 eq) in anhydrous pyridine.

-

Reaction Progression: Heat the mixture to reflux and maintain for the required duration, monitoring by TLC.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture over crushed ice and extract with dichloromethane.

-

Washing: Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure hexanethioamide.

Comparative Analysis of Thionating Reagents

The choice between Lawesson's Reagent and Phosphorus Pentasulfide is a critical decision in the synthesis of hexanethioamide and other thioamides. The following table provides a clear comparison of their key attributes to guide this selection.

| Feature | Lawesson's Reagent | Phosphorus Pentasulfide (P₄S₁₀) |

| Reactivity | Generally higher, allowing for milder reaction conditions.[1][6] | Often requires higher temperatures and longer reaction times.[6] |

| Solubility | More soluble in common organic solvents.[4] | Poorly soluble in many organic solvents. |

| Yields | Often provides higher yields.[1] | Can give good to excellent yields, but may be lower than LR. |

| Substrate Scope | Broad, with good functional group tolerance. | Broad, but can be less selective with sensitive functional groups. |

| Cost | More expensive. | More cost-effective, especially for large-scale synthesis. |

| Handling | Relatively easy to handle, though moisture-sensitive. | Can be more challenging to handle due to its polymeric nature and reactivity with moisture. |

Characterization of Hexanethioamide

Confirmation of the successful synthesis of hexanethioamide requires thorough spectroscopic analysis.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aliphatic chain protons. The protons on the α-carbon to the thioamide group will typically appear as a triplet. The NH₂ protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum is particularly diagnostic, with the thioamide carbon (C=S) appearing significantly downfield, typically in the range of 200-210 ppm.[2]

-

IR Spectroscopy: The infrared spectrum will show a characteristic C=S stretching vibration, which is weaker than the C=O stretch of the starting amide and typically appears in the region of 1120 ± 20 cm⁻¹.[2]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of hexanethioamide.

Conclusion and Future Perspectives

The synthesis of hexanethioamide from hexanamide is a well-established transformation that serves as a gateway to a diverse range of thioamide-containing molecules. Both Lawesson's Reagent and Phosphorus Pentasulfide are robust and reliable reagents for this purpose, with the choice between them depending on the specific requirements of the synthesis, such as scale, cost, and the presence of other functional groups. As the demand for novel therapeutics and functional materials continues to grow, the development of even more efficient, selective, and environmentally benign thionating reagents will remain an active area of research.[9]

References

- Benchchem. Application Notes: Protocol for the Conversion of Amides to Thioamides.

- Organic Chemistry Portal. Lawesson's Reagent.

- Benchchem. A Comprehensive Technical Guide to Thioamide Synthesis.

- Mitchell, A. R., et al. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC, 2020.

- Saeed, A., et al. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 2021.

- Organic Chemistry Portal. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles.

- ACS Publications. Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. 2025.

- ResearchGate. Mild Method for the Conversion of Amides to Thioamides. 2003.

- Taylor & Francis Online. Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent.

- PubMed Central. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives.

- ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1).

- ResearchGate. Mechanism of amide thiocarbonylation via Lawesson's reagent.

- Benchchem. Spectroscopic Analysis of 6-Methylpicolinic Acid-Thioamide: A Technical Guide.

- Organic Chemistry Portal. Thioamide synthesis by thionation.

- Hansen, T. N., & Olsen, C. A. Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv, 2023.

- Gomaa, M. S., et al. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 2022.

- MDPI. Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. 2026.

- Benchchem. A Comparative Guide to Alternative Reagents for Thioamide Synthesis.

- ResearchGate. General methods for synthesis of thioamides.

- NIH. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.

- Preprints.org. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. 2022.

- Organic Chemistry Portal. Thioamide synthesis by thioacylation.

- ResearchGate. (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. 2022.

- NIH. Incorporating Thioamides into Proteins by Native Chemical Ligation.

- ACS Publications. Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. Organic Letters, 2023.

- Science of Synthesis: Knowledge Updates 2024/1.

- NIH. Hexane, 3-methylthio.

- Cheméo. Chemical Properties of 1-Hexanethiol (CAS 111-31-9).

- ResearchGate. Hexanamide conversion to n‐hexylnitrile using sub‐stoichiometric...

- Cheméo. Chemical Properties of 3-Hexanethiol (CAS 1633-90-5).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Genesis of a Sulfur Analogue: A Technical Guide to the Discovery and History of Aliphatic Thioamides

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The thioamide functional group, a sulfur analogue of the ubiquitous amide, occupies a critical yet often underappreciated niche in the landscape of organic chemistry and drug discovery. Its unique physicochemical properties, including altered hydrogen bonding capabilities, increased steric bulk, and distinct reactivity, have rendered it a valuable tool for medicinal chemists seeking to modulate the properties of bioactive molecules. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of aliphatic thioamides. We will traverse the early, foundational methods of synthesis, delve into the mechanistic intricacies of key reactions, and present detailed, field-proven experimental protocols. This guide is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the origins and synthetic evolution of this important functional group, thereby enabling its more effective application in contemporary research.

A Historical Perspective: The Dawn of the Thioamide

The journey into the world of thioamides begins in the latter half of the 19th century, a period of fervent discovery in organic chemistry. While the exact first synthesis of a simple aliphatic thioamide is not definitively documented in a single seminal publication, the foundational work on the conversion of amides to their thio-analogues was laid during this time. Reports from the 1870s describe the use of phosphorus pentasulfide (P₄S₁₀) for the thionation of amides, marking the genesis of thioamide synthesis.[1] The first synthesis of thioacetamide in the United States was later reported in 1921.[2][3]

Initially, these sulfur-containing compounds were curiosities of academic research. However, their potential as versatile intermediates and as isosteres for amides in biological systems gradually came to be recognized.[4] Today, thioamides are found in a range of natural products and are integral to several FDA-approved drugs, highlighting their significance in medicinal chemistry.[5]

Foundational Synthetic Methodologies: From Amides to Thioamides

The earliest and most direct route to aliphatic thioamides was the thionation of their corresponding amides. This approach, while conceptually simple, has undergone significant refinement over the past century and a half.

The Classical Approach: Thionation with Phosphorus Pentasulfide

The reaction of an amide with phosphorus pentasulfide (P₄S₁₀) represents the oldest general method for thioamide synthesis.[1] This powerful thionating agent effectively replaces the carbonyl oxygen with a sulfur atom.

Causality of Experimental Choices: The choice of P₄S₁₀ as the thionating agent stems from its high reactivity. The phosphorus-sulfur bonds in P₄S₁₀ are readily cleaved, and the phosphorus atoms act as oxophiles, driving the reaction forward by forming stable phosphorus-oxygen bonds. The reaction is typically carried out in a high-boiling, inert solvent like pyridine or toluene to ensure the dissolution of the reagents and to provide the thermal energy necessary to overcome the activation barrier of the reaction.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amide and the appearance of the more nonpolar thioamide. The characteristic odor of hydrogen sulfide, often a byproduct, also indicates that the reaction is proceeding. Successful synthesis is confirmed by spectroscopic methods (NMR, IR, and mass spectrometry), which will show the absence of the amide carbonyl and the presence of the characteristic thiocarbonyl signals.

Detailed Experimental Protocol: Synthesis of Thioacetamide from Acetamide using Phosphorus Pentasulfide

This protocol is a representative example of the classical thionation of a simple aliphatic amide.

Materials:

-

Acetamide (dried)

-

Phosphorus Pentasulfide (P₄S₁₀)

-

Saturated Ammonium Bicarbonate solution

-

95% Ethanol

-

Test tube or round-bottom flask

-

Heating mantle or oil bath

-

Fume hood

Procedure:

-

Reagent Preparation: In a clean, dry test tube, thoroughly mix 0.1500 g of dried acetamide and 0.1250 g of crushed phosphorus pentasulfide.[6]

-

Reaction Initiation: Gently heat the mixture to approximately 60°C in a well-ventilated fume hood. The mixture will melt and the reaction will begin, often spontaneously.[6]

-

Temperature Control: As the reaction becomes more vigorous, with the evolution of hydrogen sulfide gas, maintain the temperature between 85-100°C for 3-4 hours to ensure complete conversion.[6]

-

Workup: Allow the reaction mixture to cool to room temperature. The resulting solid is then carefully neutralized to a pH of 3-4 with a saturated solution of ammonium bicarbonate. Caution is advised as thioacetamide is soluble in water, so excessive use of the aqueous solution should be avoided.[6]

-

Isolation and Purification: Filter the resulting yellowish solid and recrystallize from 95% ethanol to obtain pure thioacetamide.[6]

The Advent of Nitrile-Based Syntheses

As the availability of aliphatic nitriles grew, particularly from petroleum refining processes, they emerged as attractive starting materials for the synthesis of thioamides. This approach offered an alternative to the often harsh conditions of direct thionation.

Direct Thionation of Nitriles with Hydrogen Sulfide

The direct reaction of nitriles with hydrogen sulfide (H₂S), a foul-smelling and toxic gas discovered by Carl Wilhelm Scheele in 1777, provided a more atom-economical route to thioamides.[7] Early methods required high pressures and temperatures, often with the use of catalysts.

A significant development in this area was a 1947 patent by John E. Mahan, which described a process for the synthesis of aliphatic thioamides from the corresponding nitriles and hydrogen sulfide using a silica-alumina gel catalyst.[8] This method allowed for the reaction to proceed at elevated temperatures (350-500°F) while maintaining the reactants in the liquid phase under pressure.[8]

Causality of Experimental Choices: The use of a solid catalyst like silica-alumina gel provides a surface for the reaction to occur, lowering the activation energy. The acidic sites on the catalyst surface are thought to activate the nitrile group, making it more susceptible to nucleophilic attack by hydrogen sulfide. Running the reaction under pressure is necessary to maintain a sufficient concentration of the gaseous H₂S in the liquid phase with the nitrile.

Self-Validating System: In a continuous flow setup as described in the patent, the conversion can be monitored by analyzing the output stream for the presence of the product and unreacted starting materials. In a batch process, the consumption of hydrogen sulfide can be tracked by the decrease in pressure. The final product is validated through standard analytical techniques.

Detailed Experimental Protocol: Synthesis of Thioacetamide from Acetonitrile and Hydrogen Sulfide (Adapted from Mahan, 1947)

This protocol is based on the principles outlined in the 1947 patent and represents a mid-20th-century industrial approach.

Materials:

-

Acetonitrile

-

Hydrogen Sulfide (H₂S)

-

Silica-Alumina Gel Catalyst (8-14 mesh)

-

High-pressure reactor (e.g., Parr reactor)

Procedure:

-

Catalyst Loading: Charge the high-pressure reactor with the silica-alumina gel catalyst.

-

Reactant Charging: Introduce acetonitrile into the reactor.

-

Reaction Conditions: Seal the reactor and pressurize with hydrogen sulfide gas. Heat the reactor to the desired temperature (e.g., 480-500°F for thioacetamide synthesis) and maintain the pressure to ensure the reactants remain in the liquid phase.[8]

-

Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as H₂S is consumed.

-

Workup and Isolation: After the reaction is complete, cool the reactor, vent the excess H₂S in a safe manner, and collect the liquid product. The thioacetamide can then be isolated and purified by distillation or crystallization.

Modern Approaches: Thioacetic Acid and Other Thionating Agents

In the quest for milder and more versatile methods, researchers have explored alternative sulfur sources for the conversion of nitriles to thioamides. A notable advancement is the use of thioacetic acid in the presence of a base.

A 2009 study by Mahammed et al. detailed a mild and efficient method for the synthesis of both aliphatic and aromatic thioamides from nitriles using thioacetic acid and calcium hydride.[9] This solvent-free reaction proceeds at a moderate temperature (80°C) and provides good to excellent yields.[9]

Causality of Experimental Choices: Calcium hydride acts as a base to deprotonate thioacetic acid, forming a more nucleophilic calcium thiolate species. This thiolate then readily attacks the electrophilic carbon of the nitrile. The solvent-free condition is not only environmentally friendly but also increases the concentration of the reactants, often leading to faster reaction rates.

Self-Validating System: The reaction can be conveniently monitored by TLC. The workup involves a simple aqueous wash to remove any inorganic byproducts, and the purity of the final product is confirmed by spectroscopic analysis. The high yields and clean reaction profiles are indicative of a robust and reliable method.

The Willgerodt-Kindler Reaction: A Name Reaction of Significance

The Willgerodt reaction, and its subsequent modification by Karl Kindler, stands as a cornerstone in the synthesis of certain thioamides, particularly from aryl alkyl ketones. While primarily used for aromatic systems, it is also applicable to some aliphatic substrates. The reaction involves the rearrangement of a carbonyl group and the formation of a terminal thioamide.

Mechanistic Insight: The mechanism of the Willgerodt-Kindler reaction is complex and has been the subject of much study. It is generally accepted to proceed through the formation of an enamine from the ketone and a secondary amine (often morpholine). This enamine then reacts with elemental sulfur. A series of isomerizations and rearrangements ultimately leads to the migration of the carbonyl carbon to the terminal position of the alkyl chain, where it is converted to a thioamide.

Evolution of Synthetic Methodologies: A Comparative Overview

The journey of aliphatic thioamide synthesis has been one of continuous improvement, driven by the desire for milder conditions, greater functional group tolerance, and improved efficiency. The following table summarizes the key characteristics of the major synthetic routes discussed.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Classical Thionation | Amide, P₄S₁₀ | High temperature, inert solvent | Direct conversion | Harsh conditions, limited functional group tolerance |

| Nitrile Thionation (H₂S) | Nitrile, H₂S, Catalyst | High temperature and pressure | Atom economical | Use of toxic and flammable gas, requires specialized equipment |

| Nitrile Thionation (Thioacetic Acid) | Nitrile, Thioacetic Acid, CaH₂ | 80°C, solvent-free | Mild conditions, high yields, good functional group tolerance | Requires stoichiometric base |

| Willgerodt-Kindler Reaction | Ketone, Amine, Sulfur | High temperature | Forms terminal thioamides from internal ketones | Primarily for aryl alkyl ketones, complex mechanism |

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials and the aliphatic thioamide products via these historical and modern synthetic routes, the following workflow diagram is provided.

Caption: Evolution of synthetic routes to aliphatic thioamides.

Conclusion: From Curiosity to Cornerstone

The discovery and development of synthetic routes to aliphatic thioamides mirror the broader evolution of organic chemistry. From the forceful, high-temperature reactions of the 19th century to the milder, more selective methods of the modern era, the journey has been marked by ingenuity and a deepening understanding of chemical reactivity. For today's researchers, a firm grasp of this historical and chemical context is invaluable. It not only provides a diverse toolbox of synthetic methods but also inspires the continued development of even more elegant and efficient ways to construct these versatile sulfur-containing molecules, paving the way for future discoveries in medicine and materials science.

References

-

National Toxicology Program. (2021). Thioacetamide. In Report on Carcinogens (15th ed.). U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]

- Jaworski, M., & Terpiński, J. (1978). Simple Synthesis of Ethanethioamide. Polish Journal of Chemistry, 52(10), 2067-2068.

-

National Center for Biotechnology Information. (2021). Thioacetamide - 15th Report on Carcinogens. In NCBI Bookshelf. Retrieved from [Link]

- Mahammed, K. A., Jayashankara, V. P., Rai, N. P., Raju, K. M., & Arunachalam, P. N. (2009). A Mild and Versatile Synthesis of Thioamides. Synlett, 2009(14), 2338-2340. DOI: 10.1055/s-0029-1217711

- Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal, 30(9), e202303770. DOI: 10.1002/chem.202303770

-

Lu Le Laboratory. (2013, August 19). Preparation of Thioacetamide - Organosulfur Compounds. Retrieved from [Link]

- Nguyen, T. B., & Ermolenko, L. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3538. DOI: 10.3390/molecules28083538

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen sulfide. Retrieved from [Link]

-

ResearchGate. (n.d.). General methods for synthesis of thioamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Thioamides and Thiolactams. Retrieved from [Link]

- Mitchell, C. O., & Bhandari, S. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(2), 281-295. DOI: 10.1021/acschembio.9b00922

-

Royal Society of Chemistry. (n.d.). Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction. Retrieved from [Link]

- Mahan, J. E. (1947). U.S. Patent No. 2,421,031. U.S. Patent and Trademark Office.

-

PubMed. (n.d.). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

- Kaboudin, B., Elhamifar, D., & Farjadian, F. (2006). A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. Organic Preparations and Procedures International, 38(4), 412-417. DOI: 10.1080/00304940609356003

-

ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioamide. Retrieved from [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Thioacetamide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen sulfide - Wikipedia [en.wikipedia.org]

- 7. US2421031A - Process for synthesis of thioamides - Google Patents [patents.google.com]

- 8. Thioamide synthesis by thionation [organic-chemistry.org]

- 9. Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Hexanethioamide theoretical and computational studies

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Aliphatic Thioamides: A Hexanethioamide Case Study

Abstract

Thioamides, the sulfur analogues of amides, are a class of compounds with significant implications in medicinal chemistry, peptide science, and organic synthesis.[1][2] Their unique electronic and steric properties, stemming from the replacement of a carbonyl oxygen with a larger, more polarizable sulfur atom, impart distinct reactivity and conformational behaviors.[3] This guide provides a comprehensive overview of the modern computational chemistry workflows used to investigate the molecular structure, spectroscopic properties, and electronic nature of aliphatic thioamides, using hexanethioamide as a representative model. We delve into the theoretical underpinnings of Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Time-Dependent DFT (TD-DFT), offering researchers, scientists, and drug development professionals a robust framework for conducting and interpreting in-silico studies of this important functional group.

Introduction: The Significance of the Thioamide Functional Group

The thioamide moiety is more than a simple isostere of the amide bond; its introduction into a molecule profoundly alters its physicochemical properties. The C=S bond is longer, weaker, and more polarized than a C=O bond, and the nitrogen atom in a thioamide is less basic. These features lead to:

-

Modified Hydrogen Bonding: Thioamides are better hydrogen bond acceptors but weaker donors compared to amides, influencing molecular recognition and self-assembly.

-

Enhanced Rotational Barriers: The resonance stabilization (nN→π*C=S) is more significant in thioamides, leading to a higher rotational barrier around the C-N bond.[3] This has critical implications for the conformational dynamics of peptides and other biomolecules.[1]

-

Unique Reactivity: The thiocarbonyl group offers a soft electrophilic center, making it a versatile synthon for the synthesis of various heterocyclic compounds.[4]

-

Biological Activity: Thioamide-containing molecules exhibit a wide range of biological activities, including use as antituberculosis agents (ethionamide), and have been incorporated into peptides to enhance stability against enzymatic hydrolysis.[1][2]

Given these unique characteristics, theoretical and computational studies are indispensable for building a predictive understanding of thioamide behavior at the molecular level, guiding rational drug design and synthetic efforts.

Core Computational Methodologies: The Scientist's Toolkit

A rigorous computational investigation of a molecule like hexanethioamide relies on a synergistic application of several quantum chemical methods. The choice of methodology is a critical decision, balancing computational cost with the desired accuracy for the property of interest.

Density Functional Theory (DFT) for Structural and Vibrational Analysis

DFT has become the workhorse of modern computational chemistry for its exceptional balance of cost and accuracy in describing the electronic structure of medium-to-large molecules.[5][6]

-

Expertise & Causality: We select the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, because it has a long and successful track record for predicting the geometries and vibrational frequencies of organic molecules. For the basis set, we employ the Pople-style 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and hydrogen bonding interactions. The "(d,p)" specifies polarization functions, which allow for orbital shapes to distort anisotropically, essential for capturing the true bonding environment, particularly around the polar C=S bond.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized, intuitive picture of Lewis-like chemical bonds and lone pairs.[7][8]

-

Expertise & Causality: This method is chosen specifically to quantify the key electronic interactions that define thioamide chemistry. The most important of these is the nN→π*C=S interaction, which represents the delocalization of the nitrogen lone pair into the antibonding orbital of the carbon-sulfur double bond. The strength of this interaction, calculated as a second-order perturbation energy (E(2)), directly correlates with the C-N bond's double-bond character and the rotational barrier.[8]

Time-Dependent DFT (TD-DFT) for Electronic Spectra

To understand a molecule's interaction with light, such as in UV-Vis spectroscopy, we must model its electronic excited states. TD-DFT is a powerful and efficient method for this purpose.[9]

-

Expertise & Causality: TD-DFT calculates the excitation energies corresponding to transitions from occupied to unoccupied molecular orbitals. This allows for the direct simulation of a UV-Vis spectrum, enabling the assignment of observed absorption bands to specific electronic transitions (e.g., n→π, π→π). This is invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocols outline a self-validating system for the theoretical analysis of hexanethioamide. The process is designed to ensure that each step builds logically on the last, from finding a stable structure to analyzing its detailed properties.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

Objective: To find the lowest energy structure (the optimized geometry) of hexanethioamide and to confirm it is a true minimum on the potential energy surface.

-

Input Structure Generation: Build an initial 3D structure of hexanethioamide (CH₃(CH₂)₄CSNH₂) using molecular modeling software (e.g., Avogadro, GaussView).

-

Gaussian Input File Creation:

-

Execution: Run the calculation using Gaussian or a similar quantum chemistry package.

-

Validation & Analysis:

-

Convergence: Confirm the optimization job completed successfully by checking for the "Normal termination" message in the output file.

-

Minimum Confirmation: Perform a frequency analysis. A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be perturbed along the corresponding vibrational mode and re-optimized.

-

Data Extraction: Extract optimized bond lengths, bond angles, and dihedral angles from the output.

-

Protocol 2: NBO Analysis

Objective: To analyze the charge distribution and key orbital interactions.

-

Gaussian Input File Modification: Use the optimized coordinates from Protocol 3.1. Add the Pop=NBO keyword.

-

Execution: Run the NBO calculation.

-

Analysis:

-

Natural Charges: Examine the "Summary of Natural Population Analysis" to understand the charge distribution. Expect the sulfur atom to be significantly negative and the nitrogen to be less negative than in a typical amine due to charge donation.

-

Donor-Acceptor Interactions: Locate the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis" table. Identify the interaction between the nitrogen lone pair (LP (1) N) and the antibonding π* orbital of the C=S bond (π* (1) C-S). The associated E(2) energy quantifies the strength of the resonance stabilization.

-

Diagram: Computational Workflow for Hexanethioamide Analysis

Caption: Resonance structures illustrating the key n→π* electron delocalization.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust computational framework for the detailed investigation of hexanethioamide, a representative aliphatic thioamide. Through a synergistic application of DFT, NBO, and TD-DFT methods, we can reliably predict its structural, vibrational, and electronic properties. The protocols described herein are not merely theoretical exercises; they provide a powerful, predictive engine to guide synthetic chemists in reaction design and to help medicinal chemists understand the molecular basis of a thioamide-containing drug's mechanism of action.

Future studies could expand on this foundation by:

-

Conformational Searching: Systematically exploring the potential energy surface to identify all stable conformers of the flexible hexyl chain. [10][11]* Solvent Effects: Incorporating implicit or explicit solvent models to simulate behavior in solution, which is critical for biological applications.

-

Reaction Mechanism Studies: Using these methods to map the energy profiles of reactions involving the thioamide group, identifying transition states and intermediates.

By integrating these advanced computational techniques, researchers can accelerate the discovery and development of novel molecules leveraging the unique and powerful properties of the thioamide functional group.

References

-

Molecular orbital and topological electron density study of n → π interactions: amides and thioamides cases.* RSC Publishing. 12

-

Molecular orbital and topological electron density study of n → π interactions: amides and thioamides cases.* RSC Publishing. 8

-

Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. 1

-

Synthesis, X-ray characterization, DFT calculations and Hirshfeld surface analysis of thiosemicarbazone complexes. Semantic Scholar. 13

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI.

-

Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube.

-

Thioamide N–C(S) Activation by Ground-State-Destabilization. The Royal Society of Chemistry.

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC.

-

Vibrational Analysis of Peptides, Polypeptides, and Proteins. XVIII. Conformational Sensitivity of the a-Helix Spectrum. Deep Blue Repositories.

-

Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. MDPI.

-

Spectroscopic and DFT study of a glutamic acid Nd(III) complex. Preprints.org.

-

Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation. MDPI.

-

Conformational analysis of acyclic compounds with oxygen–sulphur interactions. Part VI. Some 1-thioderivatives of 2-propanol and its acetates. ResearchGate.

-

2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. YouTube.

-

Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. European Journal of Chemistry.

-

Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI.

-

Endogenous Production and Vibrational Analysis of Heavy-Isotope-Labeled Peptides from Cyanobacteria. PubMed.

-

Computational and Theoretical Chemistry. Mendeley Data.

-

Vibrational Approach to the Dynamics and Structure of Protein Amyloids. PubMed.

-

Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]